molecular formula C17H27N5O3S B2777971 N-((4-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)cyclohexyl)methyl)methanesulfonamide CAS No. 1219902-88-1

N-((4-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)cyclohexyl)methyl)methanesulfonamide

Cat. No. B2777971
CAS RN: 1219902-88-1
M. Wt: 381.5
InChI Key: LLCYYYFMJNMMKX-UHFFFAOYSA-N
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Description

“N-((4-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)cyclohexyl)methyl)methanesulfonamide” is a chemical compound. It is a part of the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .


Synthesis Analysis

The synthesis of piperazine derivatives, such as the one , has been the subject of recent research . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques. For example, the crystal system at 100 K is triclinic, with specific parameters .


Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and varied. For instance, it has been shown that certain compounds with similar structures exhibited significant activity against Mycobacterium tuberculosis H37Ra .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various methods. For instance, the Bioaccumulation Estimates from Log Kow (BCFWIN v2.17) are available .

Scientific Research Applications

CDK2 Inhibitor for Cancer Treatment

The compound has been identified as a potential inhibitor of Cyclin-dependent kinase 2 (CDK2), a protein kinase that has been garnering considerable interest as a target to develop new cancer treatments . The compound exhibited potent CDK2 inhibitory activity and displayed sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines . This suggests that it could be developed into a potent and selective CDK2 inhibitor for the treatment of cancer .

Derivatization Reagent for Peptides

The compound can be used as a derivatization reagent for the carboxyl groups on peptides . This can be particularly useful during the spectrophotometric analysis of phosphopeptides .

Inhibitor of Tyrosine Kinases

Imatinib, a therapeutic agent used to treat leukemia, specifically inhibits the activity of tyrosine kinases . Given the structural similarities between Imatinib and the compound , it’s possible that the compound could also serve as an inhibitor of tyrosine kinases .

Potential Treatment for Leukemia

As mentioned above, the compound’s potential as an inhibitor of tyrosine kinases could make it a promising candidate for the treatment of chronic myelogenic leukemia .

Research Tool in Structural Studies

The compound’s flexible molecular structure makes it a useful tool in structural studies . It can realize in crystals two main conformations, an extended with the pyridylpyrimidine moiety in trans position towards the methylbenzene ring and a folded with the pyridylpyrimidine moiety cis situated to the methylbenzene ring .

Antiproliferative Agent

The compound has shown promising results as an antiproliferative agent, with the potential to inhibit the growth of various cancer cell lines .

Future Directions

The future directions for research on this compound could involve further investigation into its potential applications, particularly in the field of medicine given its significant activity against Mycobacterium tuberculosis H37Ra .

Mechanism of Action

Target of Action

The compound N-((4-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)cyclohexyl)methyl)methanesulfonamide is a complex molecule with potential applications in diverse scientific research fields. and inhibitory activities against acetylcholinesterase .

Mode of Action

This inhibition could potentially lead to an increase in the concentration of acetylcholine, enhancing cognition functions .

Biochemical Pathways

It may also affect the biochemical pathways involved in the survival and proliferation of Mycobacterium tuberculosis H37Ra .

Result of Action

It may also have potential anti-tubercular effects .

properties

IUPAC Name

N-[[4-(4-pyrimidin-2-ylpiperazine-1-carbonyl)cyclohexyl]methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N5O3S/c1-26(24,25)20-13-14-3-5-15(6-4-14)16(23)21-9-11-22(12-10-21)17-18-7-2-8-19-17/h2,7-8,14-15,20H,3-6,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLCYYYFMJNMMKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1CCC(CC1)C(=O)N2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)cyclohexyl)methyl)methanesulfonamide

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